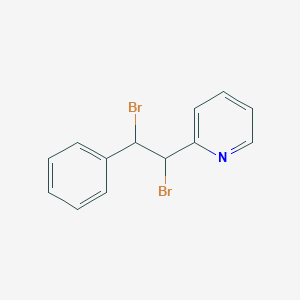
2-(1,2-Dibromo-2-phenylethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dibromo-2-phenylethyl)pyridine is an organic compound with the molecular formula C13H11Br2N. It is a derivative of pyridine, where the 2-position is substituted with a 1,2-dibromo-2-phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dibromo-2-phenylethyl)pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 2-phenylethylpyridine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and bromine concentration, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dibromo-2-phenylethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of 2-phenylethylpyridine.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the phenyl ring or the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: 2-Phenylethylpyridine.
Oxidation Reactions: Compounds with new functional groups on the aromatic rings.
Scientific Research Applications
2-(1,2-Dibromo-2-phenylethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,2-dibromo-2-phenylethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethylpyridine: A similar compound with only one bromine atom.
2-(1,2-Dichloro-2-phenylethyl)pyridine: A compound where the bromine atoms are replaced with chlorine atoms.
2-(1,2-Diiodo-2-phenylethyl)pyridine: A compound where the bromine atoms are replaced with iodine atoms.
Uniqueness
2-(1,2-Dibromo-2-phenylethyl)pyridine is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in various chemical reactions, making this compound a versatile building block for synthetic chemistry .
Properties
CAS No. |
6294-62-8 |
|---|---|
Molecular Formula |
C13H11Br2N |
Molecular Weight |
341.04 g/mol |
IUPAC Name |
2-(1,2-dibromo-2-phenylethyl)pyridine |
InChI |
InChI=1S/C13H11Br2N/c14-12(10-6-2-1-3-7-10)13(15)11-8-4-5-9-16-11/h1-9,12-13H |
InChI Key |
KFSIDJQXMLKJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


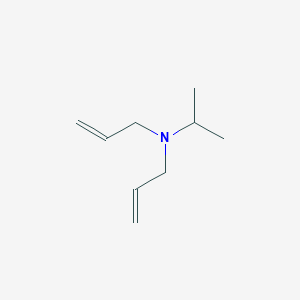


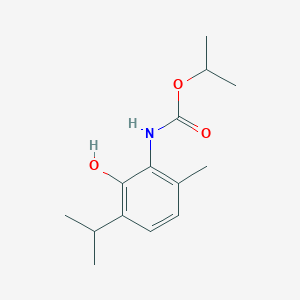
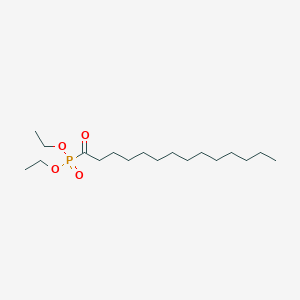


![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)
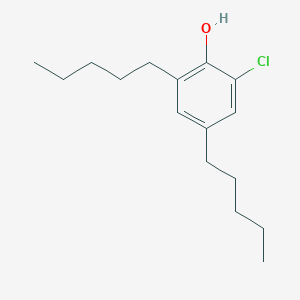
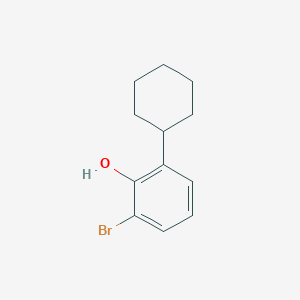
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
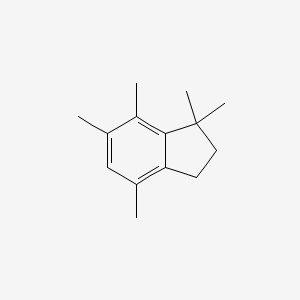
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)
